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Compound of Interest

Compound Name: Reboxetine mesylate

Cat. No.: B7821350

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (SNRI) that has been
utilized in the treatment of major depressive disorder. This technical guide provides a
comprehensive overview of its chemical structure, physicochemical properties,
pharmacological profile, and the experimental methodologies used for its characterization.
Detailed quantitative data are presented in structured tables for ease of comparison, and key
biological and experimental processes are visualized through diagrams to facilitate
understanding. This document is intended to serve as a core resource for professionals in the
fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Reboxetine is a morpholine derivative with two chiral centers, existing as (R,R)-(-)- and (S,S)-
(+)-enantiomers.[1] The commercially available drug is a racemic mixture of these two
enantiomers, formulated as the methanesulfonate (mesylate) salt.[2]
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Identifier Value Reference

(2R)-2-[(R)-(2-ethoxyphenoxy)-
IUPAC Name phenylmethyllmorpholine;meth  [1]
anesulfonic acid

CAS Number 98769-84-7 [1]
Molecular Formula C20H27NO6S [1]
Molecular Weight 409.5 g/mol [1]

Physicochemical Data of Reboxetine Mesylate

Property Value Reference
Melting Point 170-171 °C [3]
Solubility > 5 mg/mL in water [3]

pKa Not explicitly found in searches

Pharmacology: Mechanism of Action and Selectivity

Reboxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine
(NE) from the synaptic cleft, thereby potentiating noradrenergic neurotransmission.[4][5] This
action is achieved through high-affinity binding to the norepinephrine transporter (NET).[6]

Norepinephrine Signaling Pathway

The following diagram illustrates the key steps in norepinephrine synthesis, release, reuptake,
and the site of action for reboxetine.
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Figure 1: Norepinephrine Signaling and Reboxetine's Mechanism of Action.

Receptor and Transporter Binding Profile

Reboxetine exhibits high selectivity for the norepinephrine transporter over the serotonin
(SERT) and dopamine (DAT) transporters. It has a notably weak affinity for various other
neurotransmitter receptors, which contributes to its favorable side-effect profile compared to

older classes of antidepressants.[7][8]

Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters
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Transporter Ki (nM) Reference

Norepinephrine Transporter

(NET) 1.1 (rat)

Serotonin Transporter (SERT) 129 (rat)

Dopamine Transporter (DAT) > 10,000 (rat)
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Figure 2: Logical Diagram of Reboxetine's Binding Selectivity.

Pharmacokinetics

Reboxetine is well-absorbed after oral administration, with its pharmacokinetics being linear
within the therapeutic dose range.[3] It is extensively bound to plasma proteins and is primarily
metabolized in the liver.

Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers
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Parameter Value Reference
Absolute Bioavailability 94.5% [3]
Time to Peak Plasma

) 2 - 4 hours [3]
Concentration (Tmax)
Plasma Half-life (t1/2) ~13 hours [3]
Plasma Protein Binding > 97% [3]

_ Primarily by Cytochrome P450
Metabolism [31[7]
3A4 (CYP3A4)

Excretion < 10% unchanged in urine [3]

Experimental Protocols
Synthesis of Reboxetine

The synthesis of reboxetine has been approached through various routes. One common
strategy involves the stereoselective synthesis of the morpholine core followed by the
introduction of the phenyl and 2-ethoxyphenoxy moieties. A representative synthetic scheme is
outlined below.
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Figure 3: Generalized Workflow for the Asymmetric Synthesis of Reboxetine.

A detailed synthetic procedure often involves:

¢ Cyclization: Reaction of a chiral amino alcohol with a suitable reagent like chloroacetyl
chloride to form a morpholinone derivative.[9]

¢ Reduction: Reduction of the lactam functionality of the morpholinone to yield the
corresponding morpholine.[10]

« Activation and Displacement: Conversion of the hydroxyl group to a good leaving group
(e.g., bromide) followed by nucleophilic substitution with 2-ethoxyphenol in the presence of a
base.[10]

+ Deprotection: Removal of any protecting groups to yield the final reboxetine molecule.[10]
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Norepinephrine Transporter (NET) Binding Assay

The affinity of reboxetine for the norepinephrine transporter is typically determined using a
competitive radioligand binding assay.

Methodology:
e Membrane Preparation:

o HEK293 cells stably expressing the human norepinephrine transporter (hNET) are
cultured and harvested.

o The cells are lysed, and the cell membranes are isolated by centrifugation.
o The protein concentration of the membrane preparation is determined.[11]
o Competitive Binding Assay:

o A constant concentration of a radioligand with high affinity for NET (e.qg., [*H]nisoxetine) is
used.[11]

o Increasing concentrations of the test compound (reboxetine) are added to a mixture of the
cell membranes and the radioligand in a suitable buffer (e.g., 50 mM Tris-HCI, 120 mM
NaCl, 5 mM KCI, pH 7.4).[11]

o The mixture is incubated to allow binding to reach equilibrium.
e Separation and Quantification:

o The reaction is terminated by rapid filtration through glass fiber filters, which traps the
membranes with the bound radioligand.[12]

o The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

o The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
[11]

o Data Analysis:
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o Non-specific binding is determined in the presence of a high concentration of a known
NET inhibitor (e.g., desipramine).[11]

o Specific binding is calculated by subtracting the non-specific binding from the total binding.

o The concentration of reboxetine that inhibits 50% of the specific binding of the radioligand
(ICso0) is determined by non-linear regression analysis of the competition curve.

o The inhibitory constant (Ki) is calculated from the ICso value using the Cheng-Prusoff
equation: Ki = 1Cso / (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant for NET.[11]

Conclusion

Reboxetine mesylate is a well-characterized selective norepinephrine reuptake inhibitor with a
distinct pharmacological profile. Its high selectivity for the norepinephrine transporter over other
monoamine transporters and receptors underscores its targeted mechanism of action. The
pharmacokinetic properties of reboxetine allow for twice-daily dosing. The experimental
protocols for its synthesis and characterization are well-established, providing a solid
foundation for further research and development in the field of noradrenergic modulation. This
guide serves as a foundational technical resource for scientists and researchers engaged in
the study of reboxetine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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